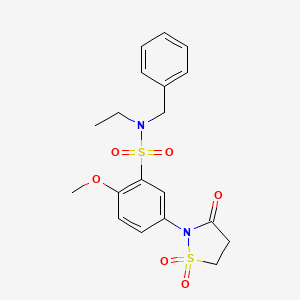

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide

Descripción

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a benzyl group, an ethyl group, a methoxy group, and a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or participate in hydrogen bonding .

Propiedades

IUPAC Name |

N-benzyl-N-ethyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-3-20(14-15-7-5-4-6-8-15)29(25,26)18-13-16(9-10-17(18)27-2)21-19(22)11-12-28(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVKGDASBYLZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Isothiazolidinone Ring: This involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the isothiazolidinone ring.

Benzylation and Ethylation:

Methoxylation: The methoxy group is introduced via methylation reactions using methanol or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.

Aplicaciones Científicas De Investigación

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways.

Comparación Con Compuestos Similares

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound () shares a benzamide backbone but differs in substituents and functional groups. Its N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property critical for synthetic chemistry applications. In contrast, the target compound’s sulfonamide and isothiazolidinone groups may favor different reactivity, such as electrophilic substitution or enzyme inhibition. The hydroxyl group in ’s compound enhances solubility in polar solvents, whereas the methoxy and sulfonamide groups in the target compound likely improve lipophilicity and membrane permeability .

Thiazol-2-ylamine Derivatives ()

Compounds 23–25 in are N-benzyl-N-phenylthiazol-2-ylamines with varying aryl substituents (4-fluorophenyl, 4-chlorophenyl, p-tolyl). While structurally distinct from the target compound, these analogues highlight the importance of heterocyclic diversity. Thiazole rings are known for antimicrobial and kinase-inhibitory activities, whereas the isothiazolidinone dioxide in the target compound may confer unique electronic or steric properties. For example, the sulfone group in the target compound could enhance oxidative stability compared to the thiazole’s sulfur atom .

Physicochemical and Pharmacokinetic Properties

*Calculated based on structural formula.

Research Findings and Mechanistic Insights

- This contrasts with the electron-donating methyl and hydroxyl groups in ’s compound, which favor coordination to transition metals .

- Biological Activity : While ’s thiazole derivatives rely on aryl substituents for target selectivity, the target compound’s sulfonamide group may interact with conserved residues in enzymes (e.g., histidine or aspartate in proteases), a mechanism less relevant to benzamide or thiazole systems .

- Synthetic Utility : ’s compound demonstrates utility in C–H activation, whereas the target compound’s sulfonamide could serve as a directing group for regioselective functionalization of aromatic systems, though this remains speculative without direct studies.

Actividad Biológica

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is structurally related to various pharmacologically active agents and has shown promise in inhibiting specific enzymes, particularly protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.

Chemical Structure and Properties

The chemical formula of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide is with a molecular weight of approximately 460.6 g/mol. The compound features a complex structure that includes a sulfonamide group, a methoxybenzene moiety, and an isothiazolidinone core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₄S |

| Molecular Weight | 460.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that this compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and various cancer-related pathways. By inhibiting PTP1B, the compound may enhance insulin sensitivity and exhibit anti-diabetic properties. The interaction with PTP1B has been elucidated through X-ray crystallography, revealing that the compound binds effectively within the active site of the enzyme, disrupting its function.

In Vitro Studies

In vitro assays have demonstrated that N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide exhibits significant inhibitory activity against PTP1B. The IC50 value for this inhibition is reported to be in the micromolar range, indicating a moderate potency compared to other known inhibitors.

Case Studies

- Diabetes Research : A study investigated the effects of this compound on glucose uptake in adipocytes. Results showed that treatment with the compound significantly increased glucose uptake compared to controls, suggesting its potential as an anti-diabetic agent.

- Cancer Cell Lines : In another study involving various cancer cell lines, the compound was shown to induce apoptosis through the activation of pro-apoptotic pathways. This effect was linked to the inhibition of PTP1B and subsequent activation of signaling cascades that promote cell death.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate its long-term toxicity and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.